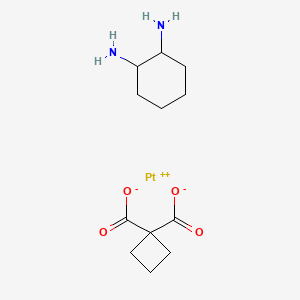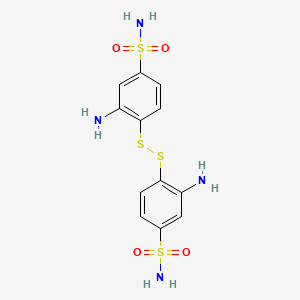![molecular formula C35H56O4SSi B14173951 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one CAS No. 923294-73-9](/img/structure/B14173951.png)
1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one is a complex organic compound with a unique structure that combines phenyl, octyl, and triethoxysilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of phenylacetone with 4-octylphenyl bromide, followed by the introduction of the triethoxysilyl group through a thiol-ene reaction with 7-(triethoxysilyl)heptane-1-thiol. The reaction conditions often include the use of catalysts such as azobisisobutyronitrile (AIBN) and solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows for strong binding to surfaces, making it useful in material science applications. In biological systems, the compound may interact with cellular membranes or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(4-Octylphenyl)ethanone: A simpler analog without the triethoxysilyl group, used in similar applications but with different properties.
1-(4-Ethylphenyl)ethanone: Another analog with a shorter alkyl chain, leading to different chemical and physical properties.
Uniqueness
1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one is unique due to the presence of the triethoxysilyl group, which imparts additional functionality and versatility. This makes it particularly valuable in applications requiring strong surface binding or specific interactions with biological molecules.
特性
CAS番号 |
923294-73-9 |
|---|---|
分子式 |
C35H56O4SSi |
分子量 |
601.0 g/mol |
IUPAC名 |
1-(4-octylphenyl)-2-phenyl-2-(7-triethoxysilylheptylsulfanyl)ethanone |
InChI |
InChI=1S/C35H56O4SSi/c1-5-9-10-11-13-17-22-31-25-27-32(28-26-31)34(36)35(33-23-18-16-19-24-33)40-29-20-14-12-15-21-30-41(37-6-2,38-7-3)39-8-4/h16,18-19,23-28,35H,5-15,17,20-22,29-30H2,1-4H3 |
InChIキー |
YOVAXSDAMPZZNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)SCCCCCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
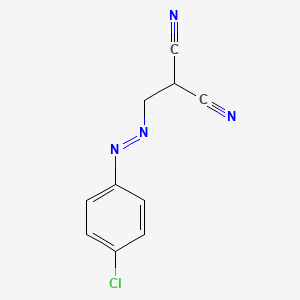
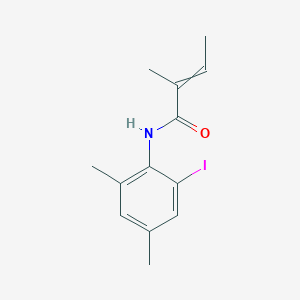
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
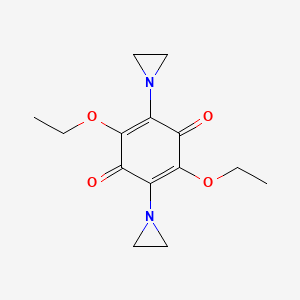

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
